methyl (4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)carbamate
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Description
Methyl (4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C16H17N3O3S and its molecular weight is 331.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study reported the synthesis and characterization of new heterocyclic compounds involving quinoline and thiadiazole structures. These compounds were synthesized via a series of reactions, starting from basic quinoline derivatives and further functionalization to obtain thio/semicarbazide derivatives. The research aimed at expanding the chemical library of quinoline-based molecules due to their diverse biological activities (Saeed, Abbas, Ibrar, & Bolte, 2014).
Photophysical Properties
- Another study focused on the synthesis and photophysics of donor-acceptor conjugated copolymers and oligomers, incorporating carbazole and quinoline units. These materials exhibit unique optical properties due to the large intramolecular charge transfer, making them interesting for applications in organic electronics and photonics (Jenekhe, Lu, & Alam, 2001).
Antimicrobial Activities
- Research into the antimicrobial properties of compounds containing quinazolinone and thiazolidinone frameworks revealed significant activity against a variety of bacterial and fungal strains. These studies underline the potential of such compounds in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Antifungal and Antibacterial Activities
- Synthesis of novel derivatives with broad-spectrum antimicrobial activity, including modifications at the C-5 and N-3 positions of thiazolidin-4-one, demonstrated the significance of structural variations in enhancing biological activities. These compounds showed very good antibacterial and antifungal properties, indicating their potential as leads for further drug development (Desai et al., 2013).
Properties
IUPAC Name |
methyl N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-22-16(21)18-15-17-13(10-23-15)8-14(20)19-7-6-11-4-2-3-5-12(11)9-19/h2-5,10H,6-9H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTRYUCFFGNYLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.